![molecular formula C12H11FN2O4S B2641751 2-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 895481-18-2](/img/structure/B2641751.png)
2-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide is a chemical compound known for its potential use in scientific research. It is a selective inhibitor of a specific enzyme, which makes it a valuable tool for studying various biochemical and physiological processes.
Scientific Research Applications
Cytotoxic Activity in Cancer Research
A study involving the synthesis of sulfonamide derivatives highlighted the cytotoxic activity against cancer cell lines, specifically breast cancer (MDA-MB-231) and colon cancer (HT-29). Among these compounds, one exhibited significant potency against breast cancer cell lines, suggesting the potential utility of sulfonamide derivatives in cancer treatment (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Antimicrobial and Antifungal Applications
Another research avenue explores the antimicrobial and antifungal properties of isoxazole-based heterocycles. These compounds, incorporating the sulfamoyl moiety, showed promising results in vitro, indicating their potential as antimicrobial and antifungal agents (Darwish, Atia, & Farag, 2014).
Anticonvulsant Agent Development
Further research has led to the synthesis of azoles incorporating a sulfonamide moiety, which were evaluated as anticonvulsant agents. Several compounds demonstrated protective effects against picrotoxin-induced convulsions, marking them as potential candidates for the development of new anticonvulsant drugs (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).
Immunomodulatory Effects
An investigation into the immunomodulatory effects of a novel synthetic compound related to this chemical structure showed its capability to modify the reactivity of certain lymphoid cell populations affected by tumor growth. This compound enhanced the response of lymphocytes to tumor cells and macrophage inhibitory effects on tumor cell growth in vitro, providing a basis for potential applications in cancer immunotherapy (Wang, Ruszala-Mallon, Wallace, Citarella, Lin, & Durr, 2004).
properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O4S/c1-8-6-11(15-19-8)14-12(16)7-20(17,18)10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIUEAKWTSZQGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.